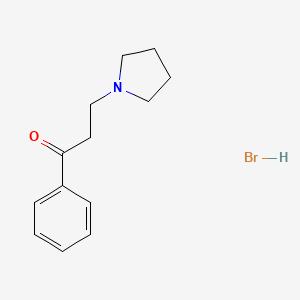

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one

Description

Historical Trajectories in Organic Synthesis of Substituted Propan-1-ones

The synthesis of substituted propan-1-ones, a class of ketones to which 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one belongs, has a rich history rooted in the foundational reactions of organic chemistry. Long before the specific synthesis of this particular aminoketone, chemists developed several key methodologies for constructing the propan-1-one backbone.

One of the earliest and most fundamental methods for creating aryl ketones is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgrsc.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.com For the synthesis of a propan-1-one derivative, this would typically involve the reaction of an aromatic compound with propanoyl chloride or propanoic anhydride.

Another classical approach is the Claisen condensation , first described by Rainer Ludwig Claisen in 1887. wikipedia.orgfiveable.me This reaction forms a β-keto ester or a β-diketone through the condensation of two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.com Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield a ketone, providing an indirect route to substituted propan-1-ones.

The Aldol condensation , a reaction discovered by Charles-Adolphe Wurtz in 1872, also represents a historical method for forming carbon-carbon bonds and, by extension, constructing larger ketone frameworks. sigmaaldrich.comsrmist.edu.in This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.org While not a direct method for simple propan-1-ones, its principles are fundamental to the synthesis of more complex ketone structures.

These seminal reactions laid the groundwork for the development of more specialized and efficient methods for the synthesis of functionalized ketones like the aminoketone discussed herein.

Structural Classification within Aminoketone Chemistry

This compound is classified as an aminoketone , a bifunctional organic molecule containing both an amine and a ketone functional group. nih.gov More specifically, it is categorized as a β-aminoketone , indicating that the amino group is located on the beta-carbon relative to the carbonyl group. nih.gov This structural arrangement is of particular interest in organic synthesis due to the electronic interplay between the two functional groups and the potential for subsequent cyclization and elimination reactions.

The compound is also known as a Mannich base , a term derived from the name of the reaction most commonly used for its synthesis. thermofisher.comwikipedia.org Mannich bases are β-amino-carbonyl compounds formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.com The key structural features of this compound are the phenyl ketone moiety, the three-carbon propane (B168953) chain, and the saturated five-membered nitrogen heterocycle, pyrrolidine (B122466), at the 3-position.

Significance as a Synthetic Intermediate and Building Block in Academic Research

The significance of this compound in academic research lies primarily in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a valuable starting material for the preparation of more complex molecules, particularly those with potential biological activity.

One of the most common applications of β-aminoketones is their conversion to β-amino alcohols through the reduction of the ketone functionality. thermofisher.com These resulting compounds are important structural motifs in many pharmaceuticals. For instance, this compound is a known precursor in the synthesis of procyclidine, an anticholinergic drug. klivon.com

Furthermore, Mannich bases like this compound are valuable in the synthesis of α,β-unsaturated ketones through Hofmann elimination of the amino group. thermofisher.com These unsaturated systems are important Michael acceptors in a variety of carbon-carbon bond-forming reactions.

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govopenmedicinalchemistryjournal.com The use of this compound as a building block allows for the incorporation of this important heterocycle into larger, more complex molecular architectures. nih.gov Research has shown that derivatives of 1,3-diaryl-3-(arylamino)propan-1-one possess potential as inhibitors of enzymes like alpha-amylase and cyclooxygenase (COX-2), highlighting the therapeutic potential of molecules derived from this structural class. nih.govresearchgate.net

Overview of General Synthetic Strategies Leading to this compound

The most prevalent and direct method for the synthesis of this compound is the Mannich reaction . wikipedia.org This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine). adichemistry.com

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of formaldehyde (B43269) and pyrrolidine. Acetophenone (B1666503), under the reaction conditions, forms an enol tautomer. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final β-aminoketone product. adichemistry.com

The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727), and often the amine is used in the form of its hydrochloride salt to maintain acidic conditions, which favors the formation of the iminium ion. su.edu.pk

Below is a table summarizing the typical reactants and conditions for the Mannich synthesis of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst/Conditions | Product |

| Acetophenone | Formaldehyde | Pyrrolidine | Ethanol | Hydrochloric acid, Reflux | This compound |

While the Mannich reaction is the most common, other synthetic strategies for β-aminoketones exist, including the aza-Michael addition of amines to α,β-unsaturated ketones. However, for the specific synthesis of this compound, the Mannich reaction remains the most efficient and widely utilized approach.

Properties

CAS No. |

90548-77-9 |

|---|---|

Molecular Formula |

C13H18BrNO |

Molecular Weight |

284.19 g/mol |

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrobromide |

InChI |

InChI=1S/C13H17NO.BrH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H |

InChI Key |

ZKXIKMLYWBIEJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One and Its Analogues

Michael Addition Chemistry in the Synthesis of β-Aminoketones

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of β-aminoketones. rsc.org This method is often more economically advantageous than alternatives like the Mannich reaction. rsc.org The fundamental transformation for synthesizing 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one via this pathway involves the reaction of phenyl vinyl ketone with pyrrolidine (B122466).

Catalytic Approaches in Conjugate Addition Reactions

A variety of catalysts have been developed to facilitate the aza-Michael addition, enhancing reaction rates, yields, and selectivity. While the reaction can sometimes proceed without a catalyst, employing one is often beneficial. umich.eduresearchgate.net Lewis acids, such as Bi(NO3)3, InCl3, and Sc(OTf)3, are commonly used to activate the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by the amine. rsc.org

Copper-catalyzed systems have also proven highly effective. A complex generated in situ from inexpensive copper(I) chloride (CuCl), a phosphine (B1218219) or imidazolium (B1220033) salt ligand, and a base can promote the conjugate addition of amines to α,β-unsaturated olefins at ambient temperature, producing β-amino carbonyl compounds in high yields. organic-chemistry.orgacs.org Furthermore, organocatalysts, particularly those derived from cinchona alkaloids, have been successfully applied in asymmetric aza-Michael reactions, allowing for the synthesis of chiral β-aminoketones with high enantioselectivity. nih.gov

Application of Brønsted Acidic Ionic Liquids as Catalysts

Brønsted acidic ionic liquids (BAILs) have emerged as versatile and recyclable catalysts that can also serve as the reaction medium. iitm.ac.innih.gov These catalysts are synthesized by functionalizing an ionic liquid cation with an acidic group, such as a sulfonic acid moiety. nih.gov For the synthesis of β-aminoketones, BAILs can activate the carbonyl compound and facilitate the addition of the amine. Their use aligns with the principles of green chemistry, as they are non-volatile, thermally stable, and can often be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. iitm.ac.innih.gov For instance, sultone-based ionic liquids have been shown to be potent catalysts for Mannich reactions, a related C-C bond-forming reaction for producing β-amino carbonyl compounds. iitm.ac.in

Solvent-Free Reaction Conditions in Michael Additions

Conducting Michael additions under solvent-free conditions offers significant environmental and economic advantages. rsc.org These reactions are often faster, more selective, and produce higher yields compared to their solvent-based counterparts. rsc.org The experimental procedure can be as simple as mixing the amine and the α,β-unsaturated compound at room temperature. umich.eduresearchgate.net

This approach has been successfully applied to the addition of various amines to electron-deficient alkenes. umich.eduresearchgate.net For example, cyclic secondary amines like pyrrolidine readily react with α,β-unsaturated ketones under neat conditions to afford the corresponding β-amino derivatives in excellent yields. umich.edu The absence of a solvent reduces waste and simplifies product isolation, making it a highly efficient and green synthetic protocol. researchgate.net

Table 1: Examples of Solvent-Free Michael Additions This table is interactive. Click on headers to sort.

| Amine | Michael Acceptor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrrolidine | Acrylonitrile | Neat, rt, 5 min | 95% | umich.edu |

| Piperidine (B6355638) | Methyl acrylate | Neat, rt, 10 min | 94% | umich.edu |

| Morpholine (B109124) | Cyclohexenone | Neat, rt, 10 min | 90% | umich.edu |

| Benzylamine | Acrylonitrile | Neat, rt, 15 min | 92% | umich.edu |

Regioselective Synthesis Strategies via Michael Pathways

Regioselectivity is a critical consideration in Michael additions, particularly when the substrate has multiple electrophilic sites. The reaction relies on the nucleophilic attack at the β-carbon of an α,β-unsaturated system. organic-chemistry.org In the synthesis of this compound from phenyl vinyl ketone, the addition of pyrrolidine occurs selectively at the β-position relative to the carbonyl group, which is the desired regiochemical outcome. This selectivity is driven by the electronic nature of the conjugated system, where the β-carbon is the soft electrophilic center, favoring attack by soft nucleophiles like amines. The use of appropriate catalysts and reaction conditions can further enhance this inherent selectivity, preventing side reactions such as addition at the carbonyl carbon. researchgate.net

Reductive Hydroamination Approaches

An alternative to the Michael addition is the reductive hydroamination of ynones (compounds containing both an alkyne and a ketone). This method provides a direct route to β-aminoketones from different starting materials.

Metal-Free Reductive Hydroamination of Ynones

A significant advancement in this area is the development of metal-free conditions for the reductive hydroamination of ynones. rsc.orgrsc.org This cascade method allows for the rapid conversion of ynones and amines into the corresponding β-aminoketones under very mild conditions. rsc.orgsemanticscholar.org The process typically involves the use of a reducing agent, such as pinacolborane (HBpin), in the presence of the amine. rsc.orgrsc.org

The proposed mechanism may involve the hydroamination of the alkyne to form an enamine intermediate, which is then reduced. rsc.org Alternatively, an aminoborane (B14716983) species could coordinate with the ynone, leading to a reductive complex that ultimately yields the β-aminoketone. rsc.org This transformation is notable for its broad substrate scope and tolerance of diverse functionalities, offering a straightforward and environmentally benign pathway to molecules with the β-aminoketone skeleton. rsc.orgrsc.org

Table 2: Metal-Free Reductive Hydroamination of Ynones This table is interactive. Click on headers to sort.

| Ynone | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-one | Pyrrolidine | HBpin, rt | Good | rsc.orgnih.gov |

| 1,3-Diphenylprop-2-yn-1-one | Diethylamine | HBpin, rt | 85% | rsc.org |

| 1-(p-Tolyl)prop-2-yn-1-one | Morpholine | HBpin, rt | 89% | rsc.org |

| 1-(4-Chlorophenyl)prop-2-yn-1-one | Piperidine | HBpin, rt | 91% | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound and its analogues primarily revolves around the optimization of the Mannich reaction. This reaction, a cornerstone in the formation of β-aminoketones, traditionally involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone (such as acetophenone). Green approaches to this reaction aim to reduce waste, lower energy consumption, and utilize less hazardous materials.

Minimizing Waste and Energy Consumption in Synthetic Protocols

A key focus in the green synthesis of β-aminoketones is the reduction of waste and energy usage. Traditional methods often require prolonged reaction times and significant energy input for heating. nih.gov Modern techniques such as microwave-assisted organic synthesis (MAOS) have emerged as powerful tools to address these shortcomings.

Microwave irradiation offers a more efficient method of energy transfer directly to the reacting molecules, leading to a dramatic reduction in reaction times and often improving product yields. asianjpr.commdpi.com For instance, the microwave-assisted Mannich condensation between acetophenone (B1666503), formaldehyde (B43269), and a secondary amine can be achieved in as little as 60 seconds with high yields, a significant improvement over conventional heating methods that can take several hours. nih.gov This rapid heating not only saves time but also considerably reduces energy consumption. asianjpr.com

Solvent-free reactions represent another significant step towards minimizing waste. By eliminating the solvent, the process becomes inherently greener, reducing both the environmental burden of solvent disposal and the associated costs. researchgate.netresearchgate.netmdpi.com The synthesis of β-enaminones, closely related to β-aminoketones, has been successfully demonstrated under solvent-free conditions, often with the aid of catalysts like iron(III) triflate or simply by heating the neat reactants. researchgate.netnih.gov

The atom economy of a reaction is a crucial metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the final product. The three-component Mannich reaction is inherently atom-economical as it combines three molecules in a single step with the loss of only a water molecule. primescholars.comrsc.org Maximizing the atom economy is a fundamental principle in designing green synthetic routes.

Below is a data table comparing conventional and microwave-assisted synthesis for analogues of this compound, illustrating the improvements in efficiency.

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Energy Consumption | Reference |

| Conventional Heating | 4-Hydroxyacetophenone, Formaldehyde, Morpholine | 1,4-Dioxane | 22 hours | Quantitative | High | nih.gov |

| Microwave-Assisted | 4-Hydroxyacetophenone, Formaldehyde, Morpholine | 1,4-Dioxane | 30 minutes | Quantitative | Low | nih.gov |

| Conventional Heating | Phenyl-1H-pyrazole synthesis | Ethanol (B145695) | 2 hours | 72-90 | High | nih.gov |

| Microwave-Assisted | Phenyl-1H-pyrazole synthesis | Ethanol | 5 minutes | 91-98 | Low | nih.gov |

Development of Environmentally Benign Reaction Media

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, a significant area of green chemistry research is the development and implementation of environmentally benign reaction media.

Water has been explored as a green solvent for the Mannich reaction. While organic reactants may have limited solubility in water, the hydrophobic effect can sometimes accelerate reaction rates. nih.gov The use of surfactants or performing the reaction in a water-ethanol mixture can enhance solubility and facilitate the reaction. researchgate.net

Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. Brønsted acidic ionic liquids have been successfully employed as both the solvent and catalyst for the three-component Mannich reaction of aldehydes, amines, and ketones, leading to high yields at room temperature. rsc.org A key advantage of using ionic liquids is the ease of separation of the product and the potential for recycling and reusing the ionic liquid, which significantly reduces waste. nih.govlkouniv.ac.inrsc.org For example, a carboxyl-functionalized ionic liquid has been shown to be an effective and recyclable catalyst for the synthesis of β-aminoketones in an aqueous medium. lkouniv.ac.in

The following table provides examples of green reaction media used in the synthesis of β-aminoketone analogues.

| Reaction Medium | Catalyst | Reactants | Yield (%) | Recyclability | Reference |

| Aqueous [bmim][BF4] | [cmmim][BF4] | Benzaldehyde, Anilines, Acetophenone | High | At least 6 times | lkouniv.ac.in |

| Ethanol | Diethanolammonium chloroacetate | Benzaldehyde, Anilines, Acetophenone | Good to Excellent | Up to 5% loss in activity | nih.govumich.edu |

| Water/Ethanol | Saccharose | Benzaldehyde, Anilines, Acetophenone | 48-96 | Not specified | researchgate.net |

| Solvent-Free | Iron(III) triflate | β-dicarbonyls, Primary amines | High | Minimal loss of activity | nih.gov |

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the key strategic bond disconnections are guided by the known reliable reactions for forming β-aminoketones.

The primary disconnection strategy for this class of compounds involves breaking the C-C and C-N bonds formed during the Mannich reaction. This leads to three readily available precursors: acetophenone, formaldehyde, and pyrrolidine.

Primary Disconnection (Mannich Reaction):

Target Molecule: this compound

Disconnection: The bond between the α- and β-carbons of the ketone and the bond between the β-carbon and the nitrogen atom.

Synthons: An enolate of acetophenone, a methylene (B1212753) iminium ion (formed from formaldehyde and pyrrolidine).

Starting Materials: Acetophenone, formaldehyde, and pyrrolidine.

This retrosynthetic pathway is highly convergent and efficient, as it assembles the target molecule from three simple components in a single step.

An alternative retrosynthetic approach considers the formation of the β-aminoketone via a Michael addition (aza-Michael reaction).

Alternative Disconnection (Aza-Michael Addition):

Target Molecule: this compound

Disconnection: The bond between the β-carbon and the nitrogen atom.

Precursor: Phenyl vinyl ketone (an α,β-unsaturated ketone).

Synthons: Pyrrolidine and a phenyl vinyl ketone synthon.

Starting Materials: Pyrrolidine and a suitable precursor to phenyl vinyl ketone (which can be generated in situ from acetophenone and formaldehyde).

While the Mannich reaction is a direct three-component assembly, the aza-Michael addition provides a two-component strategy. The choice between these strategies often depends on the availability of starting materials and the desired control over the reaction conditions. The principles of green chemistry would favor the one-pot, three-component Mannich reaction due to its higher atom economy and reduced number of synthetic steps.

Chemical Transformations and Derivatization Strategies of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Reactivity of the Propanone Core

The propanone core is a primary site for chemical modification, offering opportunities for reactions at the carbonyl group and functionalization at the α-carbon position.

Reactions at the Carbonyl Group

The carbonyl group of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is susceptible to nucleophilic attack, enabling a variety of transformations to modify the core structure.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol, using standard reducing agents. This transformation introduces a chiral center, offering the potential for stereoselective synthesis.

| Reagent | Product | Reaction Type |

| Sodium borohydride (B1222165) (NaBH₄) | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol | Reduction |

| Lithium aluminum hydride (LiAlH₄) | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol | Reduction |

Nucleophilic Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon, creating tertiary alcohols and extending the carbon skeleton. For instance, the reaction with an adamantyl Grignard reagent can yield 1-adamantyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. nih.gov Similarly, the addition of 2-lithiopyridine to a related propiophenone (B1677668) has been used to synthesize precursors for pharmacologically active compounds. google.com

| Organometallic Reagent | Product Example | Reaction Type |

| Phenylmagnesium bromide | 1,1-diphenyl-3-(pyrrolidin-1-yl)propan-1-ol | Grignard Addition |

| Methyllithium | 1-phenyl-3-(pyrrolidin-1-yl)butan-1-ol | Organolithium Addition |

| Adamantylmagnesium bromide | 1-adamantyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol | Grignard Addition |

α-Functionalization of the Ketone Moiety

The carbon atom alpha to the carbonyl group is activated and can be functionalized through enol or enolate intermediates.

α-Halogenation: The introduction of a halogen atom at the α-position is a common transformation for ketones. mdpi.com The reaction conditions (acidic or basic catalysis) dictate the outcome.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. This enol then reacts with a halogen (e.g., Br₂) to yield a mono-halogenated product. Further halogenation is disfavored because the electron-withdrawing halogen destabilizes the formation of a second enol. pressbooks.publibretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is more nucleophilic than the enol. The resulting α-halo ketone is more acidic than the starting material due to the inductive effect of the halogen, leading to rapid subsequent halogenations. This typically results in polyhalogenated products. pressbooks.publibretexts.org

| Condition | Intermediate | Product | Degree of Halogenation |

| Acidic (e.g., HAc) | Enol | 2-Bromo-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | Monohalogenation |

| Basic (e.g., NaOH) | Enolate | 2,2-Dibromo-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | Polyhalogenation |

Modifications of the Pyrrolidine (B122466) Moiety

The nucleophilic nitrogen of the pyrrolidine ring is a key handle for derivatization, allowing for alkylation, acylation, and more complex structural modifications.

N-Alkylation and N-Acylation Strategies

The tertiary amine of the pyrrolidine can be converted into a quaternary ammonium (B1175870) salt through N-alkylation. This modification can alter the molecule's solubility and pharmacological properties. The reaction typically involves treatment with an alkyl halide.

N-acylation of related pyrrolidine structures can be achieved by reacting the corresponding secondary amine with an acyl chloride or anhydride (B1165640). For the tertiary amine in this compound, quaternization with an acylating agent is also a possibility, though less common. These reactions highlight the versatility of the pyrrolidine nitrogen for introducing a wide range of functional groups. nih.gov

| Reagent | Product Type | Reaction Type |

| Methyl iodide | N-methylpyrrolidinium salt | N-Alkylation |

| Benzyl bromide | N-benzylpyrrolidinium salt | N-Alkylation |

| Acetyl chloride | N-acetylpyrrolidinium salt | N-Acylation |

Ring Expansion or Contraction Methodologies

Altering the size of the pyrrolidine ring represents a more advanced derivatization strategy. While no specific examples for this compound are documented, general methodologies for such transformations exist. For instance, intramolecular rearrangement cascades, such as the Ullmann-type annulation, have been developed for the expansion of pyrrolidine rings into larger structures like benzazepines. cityu.edu.hkcityu.edu.hk Another approach involves the intramolecular N-alkylation of a side chain attached to the pyrrolidine ring, followed by nucleophilic opening of the resulting bicyclic system to yield an expanded ring. nih.gov These strategies could potentially be adapted to modify the pyrrolidine moiety of the title compound.

Substituent Effects on Reaction Outcomes and Selectivity

The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule. These effects are transmitted through both inductive and resonance pathways.

Effects on the Carbonyl Group: Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity of the carbonyl group towards nucleophiles. nih.gov This principle is critical in planning multi-step syntheses, as the choice of substituent can modulate the reactivity of the ketone.

| Phenyl Substituent (para-position) | Electronic Effect | Predicted Effect on Carbonyl Reactivity |

| -NO₂ | Electron-withdrawing | Increased reactivity |

| -Cl | Electron-withdrawing | Increased reactivity |

| -H | Neutral | Baseline reactivity |

| -CH₃ | Electron-donating | Decreased reactivity |

| -OCH₃ | Electron-donating | Decreased reactivity |

Effects on α-Functionalization: The acidity of the α-protons is also influenced by phenyl ring substituents. Electron-withdrawing groups can increase the acidity of these protons, facilitating the formation of the enolate intermediate under basic conditions. nih.gov This can lead to faster α-halogenation or alkylation reactions. In contrast, electron-donating groups may slow down these reactions by reducing the acidity of the α-protons.

Synthesis of Structural Analogues and Derivatives for Academic Inquiry

The synthesis of structural analogues and derivatives of this compound is a significant area of academic inquiry, primarily focused on understanding structure-activity relationships (SAR). These investigations involve systematic modifications of the core molecule to probe the chemical features essential for its biological and chemical properties. Key derivatization strategies include altering the substituents on the phenyl ring, modifying the three-carbon propanone backbone, and replacing the pyrrolidine ring with other cyclic amine moieties.

Varying the Phenyl Substitutions

Modification of the phenyl ring is a common strategy to investigate the electronic and steric effects on the molecule's interactions with biological targets. The classic synthesis route for these analogues is the Mannich reaction, which involves the condensation of a substituted acetophenone (B1666503), formaldehyde (B43269), and pyrrolidine hydrochloride. This method allows for the introduction of a wide variety of substituents onto the aromatic ring.

Research has explored the introduction of various functional groups at different positions of the phenyl ring. For instance, the synthesis of analogues with electron-donating groups, such as methyl or methoxy (B1213986) groups, and electron-withdrawing groups, like halogens (e.g., fluorine, chlorine, bromine) or a trifluoromethyl group, has been documented. nih.gov The position of the substituent (ortho, meta, or para) also plays a crucial role in the resulting compound's properties.

Another significant modification involves the incorporation of a 3,4-methylenedioxy group on the phenyl ring, creating analogues such as 3,4-methylenedioxypyrovalerone (MDPV). forensics.org.mymdpi.com This substitution has been shown to significantly alter the compound's pharmacological profile. The synthesis of these methylenedioxy analogues typically starts from a correspondingly substituted propiophenone, which then undergoes alpha-bromination followed by nucleophilic substitution with pyrrolidine. forensics.org.my

The table below summarizes a selection of phenyl-substituted analogues and the typical synthetic starting materials.

| Substituent on Phenyl Ring | Position | Resulting Analogue (Example) | Typical Starting Acetophenone |

| Methyl | 4- | 4-Methyl-α-pyrrolidinopropiophenone (4-Me-PPP) | 4'-Methylacetophenone |

| Fluoro | 4- | 4-Fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) | 4'-Fluoroacetophenone |

| Methoxy | 4- | 4-Methoxy-α-pyrrolidinopropiophenone (MOPPP) | 4'-Methoxyacetophenone |

| 3,4-Methylenedioxy | 3,4- | 3,4-Methylenedioxypyrovalerone (MDPV) | 3',4'-Methylenedioxyacetophenone |

Modifications of the Propanone Backbone

Altering the length and substitution of the alkyl chain of the propanone backbone is another key strategy for derivatization. These modifications primarily focus on the alpha-carbon (the carbon atom adjacent to the carbonyl group).

One of the most studied modifications is the extension of the alkyl chain at the alpha-position. For example, replacing the methyl group of the propiophenone precursor with an ethyl, propyl, or butyl group leads to a homologous series of compounds. This results in well-known analogues like α-pyrrolidinobutiophenone (α-PBP), α-pyrrolidinopentiophenone (α-PVP), and α-pyrrolidinohexiophenone (α-PHP). nih.govencyclopedia.pub The synthesis of these compounds generally follows the same Mannich reaction pathway, starting from the corresponding α-alkylated acetophenone.

These modifications have a significant impact on the lipophilicity and steric bulk of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic properties. Research has shown that the length of this alkyl chain can affect the compound's potency and mechanism of action. researchgate.net

The following table details some common modifications to the propanone backbone.

| Modification | Resulting Analogue | Starting Material Example |

| α-Ethyl | α-Pyrrolidinobutiophenone (α-PBP) | 2-Bromobutyrophenone |

| α-Propyl | α-Pyrrolidinopentiophenone (α-PVP) | 2-Bromovalerophenone |

| α-Butyl | α-Pyrrolidinohexiophenone (α-PHP) | 2-Bromohexanophenone |

Alternative Cyclic Amine Moieties

Replacing the pyrrolidine ring with other cyclic amine moieties is a fundamental derivatization strategy to explore the role of the amino group in the molecule's activity. The size, basicity, and conformational flexibility of the amine ring are critical parameters that are varied in these studies.

Commonly used alternatives to the pyrrolidine ring include the piperidine (B6355638) and morpholine (B109124) rings. nih.govnih.gov The synthesis of these analogues is straightforward and typically involves substituting pyrrolidine with piperidine or morpholine in the Mannich reaction with acetophenone and formaldehyde. nih.govsmolecule.com

The resulting compounds, 1-phenyl-3-(piperidin-1-yl)propan-1-one and 3-morpholino-1-phenylpropan-1-one, have been studied to compare the effects of a six-membered ring (piperidine) versus the five-membered pyrrolidine ring, as well as the introduction of a heteroatom (oxygen in morpholine) which can alter polarity and hydrogen bonding capabilities. nih.govbiosynth.com

This table summarizes analogues with alternative cyclic amine moieties.

| Cyclic Amine | Resulting Analogue |

| Piperidine | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |

| Morpholine | 3-Morpholino-1-phenylpropan-1-one |

| Thiomorpholine | 1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one |

Mechanistic Investigations in the Formation and Reactions of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Elucidation of Reaction Pathways and Intermediates

The formation of 1-phenyl-3-pyrrolidin-1-yl-propan-1-one via the Mannich reaction involves a series of well-defined steps and key intermediates. The reaction begins with the formation of an electrophilic iminium ion from the secondary amine and the aldehyde. Concurrently, the ketone is converted into a nucleophilic enol form. The crucial carbon-carbon bond-forming step is the attack of the enol on the iminium ion, which, after tautomerization, yields the final β-aminoketone product.

While the classic Mannich reaction is the most common synthesis, the structure of this compound can also be conceptualized as the product of a Michael addition. In this context, the reaction would occur between pyrrolidine (B122466) and an α,β-unsaturated ketone, specifically phenyl vinyl ketone.

The proposed mechanism for the Michael addition pathway is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the β-carbon of the phenyl vinyl ketone. This carbon is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group.

Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom.

Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a trace amount of acid, to yield the neutral β-aminoketone. The keto-enol tautomerization favors the more stable keto form, resulting in the final product, this compound.

A more common laboratory synthesis follows the Mannich reaction pathway, which proceeds through a different set of intermediates but results in the same product. semanticscholar.org

Mannich Reaction Mechanism:

Iminium Ion Formation: Pyrrolidine reacts with formaldehyde (B43269) to form a highly electrophilic N,N-dimethyleniminium ion (a type of Eschenmoser's salt precursor).

Enolization of Ketone: In the presence of an acid or base catalyst, acetophenone (B1666503) undergoes tautomerization to its more nucleophilic enol form.

Nucleophilic Addition: The enol form of acetophenone attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

Deprotonation/Tautomerization: The resulting intermediate is deprotonated to regenerate the catalyst and tautomerizes to the stable keto form, yielding this compound.

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insight into the energy profile of a reaction. mdpi.com For the synthesis of this compound, this analysis would focus on the key bond-forming step: the nucleophilic attack of the enolized acetophenone on the iminium ion.

The transition state is the highest-energy species along the reaction coordinate, representing the point of maximum energy that must be overcome for the reaction to proceed. In this specific transformation, the transition state would feature:

A partially formed C-C bond between the α-carbon of the enol and the carbon of the iminium ion.

Partially broken π-bonds in both the enol and the iminium ion.

A specific geometric arrangement of the two reacting molecules that minimizes steric hindrance and maximizes orbital overlap.

By calculating the energy of the reactants, transition state, and products, the activation energy (Ea) can be determined. A lower activation energy corresponds to a faster reaction rate.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | Enol of Acetophenone + Iminium Ion | 0 |

| Transition State | [Enol---C---Iminium]‡ | +15 to +25 |

| Intermediate | Protonated β-aminoketone | -5 |

| Product | This compound | -10 |

This interactive table presents illustrative energy values to demonstrate the concept of a reaction energy profile.

Kinetic and Thermodynamic Aspects of Aminoketone Synthesis

The effect of temperature on the rate constant is described by the Arrhenius equation :

k = A e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

Further analysis using the Eyring equation allows for the determination of thermodynamic activation parameters, which provide deeper insight into the transition state. scispace.com

| Parameter | Symbol | Description | Typical Range for Aminoketone Synthesis |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. | 40-80 kJ/mol |

| Enthalpy of Activation | ΔH‡ | The heat absorbed or released in forming the transition state. | 35-75 kJ/mol |

| Entropy of Activation | ΔS‡ | The change in disorder in forming the transition state. A negative value suggests a more ordered transition state. | -80 to -150 J/(mol·K) |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction, combining enthalpy and entropy. | 80-120 kJ/mol |

This interactive table summarizes key kinetic and thermodynamic parameters with typical, illustrative values for related aminoketone syntheses. scispace.com

A negative entropy of activation (ΔS‡) is commonly observed in these reactions, indicating that the transition state is more ordered than the reactants, which is consistent with two molecules coming together to form a single activated complex.

Influence of Reaction Conditions on Mechanistic Pathways

The pathway and efficiency of the synthesis of this compound are highly dependent on the reaction conditions.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and mechanism. Polar protic solvents (like ethanol (B145695) or water) can stabilize charged species through hydrogen bonding and facilitate proton transfer steps, which are crucial for both enol and iminium ion formation. Polar aprotic solvents (like DMF or DMSO) are effective at solvating cations and can accelerate reactions involving charged intermediates. Solvent-free conditions have also been explored for similar syntheses to develop more environmentally benign protocols. mdpi.com

Temperature: Increasing the temperature generally increases the reaction rate, as predicted by the Arrhenius equation. However, excessive heat can lead to the formation of side products, such as from self-condensation of the ketone or decomposition of the product. Optimal temperature control is essential for maximizing the yield of the desired aminoketone.

Catalyst Loading: The reaction is typically catalyzed by either an acid or a base.

Acid Catalysis: An acid catalyst promotes the enolization of acetophenone and accelerates the formation of the iminium ion by protonating the intermediate carbinolamine, facilitating the loss of water.

Stereochemical Control in Synthetic Reactions

The parent compound, this compound, is achiral. However, the principles of stereochemical control are highly relevant when considering the synthesis of its chiral analogues. If a substituted ketone or pyrrolidine were used, a new stereocenter could be created at the α- or β-position to the carbonyl group.

Achieving stereochemical control in such reactions often involves asymmetric catalysis. rsc.org

Chiral Catalysts: The use of a chiral acid, base, or metal complex can create a chiral environment around the reactants. This forces the nucleophile to approach the electrophile from a specific face, leading to the preferential formation of one enantiomer over the other.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are well-known catalysts for asymmetric Mannich and Michael reactions. They can react with the ketone to form a chiral enamine intermediate, which then adds to the electrophile with high stereoselectivity.

The development of stereodivergent methods allows for the synthesis of different stereoisomers from the same set of starting materials simply by changing the catalyst or reaction conditions, providing versatile access to complex molecular architectures. rsc.org

Theoretical and Computational Chemistry of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one, DFT could be employed to determine a variety of electronic and geometric properties. These calculations can predict optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

For instance, in studies of similar ketone-containing compounds, DFT calculations have been used to identify the most likely sites for nucleophilic and electrophilic attack by analyzing the distribution of electron density. The carbonyl carbon, for example, would be expected to have a significant partial positive charge, making it a prime target for nucleophiles.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum chemical approaches. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.

For this compound, these methods could be used to corroborate findings from DFT or to perform preliminary, less computationally intensive, explorations of its potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanone linker and the pyrrolidine (B122466) ring in this compound means that the molecule can exist in various conformations.

Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms in a molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. Molecular dynamics (MD) simulations can provide further insight by simulating the movement of atoms and molecules over time, offering a dynamic picture of the conformational landscape and the transitions between different stable conformations. While no specific MD studies on this compound were found, research on similar flexible molecules often reveals the importance of intermolecular and intramolecular hydrogen bonding in determining the preferred conformations in different solvent environments.

Computational Approaches for Reaction Mechanism Prediction

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

Transition State Localization and Energy Barrier Calculations

To predict the pathway of a reaction involving this compound, computational methods can be used to locate the transition state structures connecting reactants to products. Once the transition state is identified, its energy can be calculated to determine the activation energy barrier for the reaction. This information is critical for understanding the reaction kinetics. For example, the reduction of the ketone group could be modeled to determine the most favorable reaction pathway and the energy required for the reaction to occur.

Advanced Spectroscopic and Structural Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanone and pyrrolidine (B122466) moieties. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The two methylene (B1212753) groups of the propane (B168953) backbone (-CH₂-CH₂-) would present as two triplets due to coupling with each other. The protons on the pyrrolidine ring would also have characteristic shifts.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone group, typically appearing around δ 195-200 ppm. mdpi.com Aromatic carbons resonate in the δ 120-140 ppm range, while the aliphatic carbons of the propane chain and pyrrolidine ring appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 (Carbonyl) | C | - | - | ~198.5 |

| C2 (-CH₂-) | CH₂ | ~3.25 | t | ~55.0 |

| C3 (-CH₂-) | CH₂ | ~2.90 | t | ~38.0 |

| C4 (ipso-Phenyl) | C | - | - | ~136.0 |

| C5, C9 (ortho-Phenyl) | CH | ~7.95 | d | ~128.0 |

| C6, C8 (meta-Phenyl) | CH | ~7.45 | t | ~128.6 |

| C7 (para-Phenyl) | CH | ~7.55 | t | ~133.0 |

| C1', C4' (Pyrrolidine) | CH₂ | ~2.60 | m | ~54.0 |

| C2', C3' (Pyrrolidine) | CH₂ | ~1.80 | m | ~23.5 |

2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, a key correlation would be observed between the two methylene groups of the propane chain (H2 and H3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~3.25 ppm to the carbon signal at ~55.0 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular skeleton. For example, HMBC would show a correlation from the H2 protons to the carbonyl carbon (C1) and the ipso-carbon of the phenyl ring (C4), confirming the placement of the propanone chain on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While this molecule has limited stereochemical complexity, NOESY can help confirm the three-dimensional conformation of the flexible side chain.

Solid-State NMR Applications

While solution-state NMR is most common, solid-state NMR (ssNMR) provides valuable information about the compound in its crystalline form. This technique can be used to study polymorphism (the existence of different crystal structures), which can affect the physical properties of the compound. It also allows for the analysis of intermolecular interactions within the crystal lattice and can determine the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This accuracy allows for the determination of its elemental composition. The molecular formula of this compound is C₁₃H₁₇NO. guidechem.com HRMS can confirm this formula by measuring the exact mass of the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₃H₁₇NO

Monoisotopic Mass: 203.1310 Da nih.gov

Expected [M+H]⁺ m/z: 204.1383 Da

An experimentally measured m/z value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying and quantifying any impurities or degradation products.

When the separated compound enters the mass spectrometer (typically using Electron Impact ionization), it fragments in a predictable manner. The resulting fragmentation pattern serves as a chemical "fingerprint" that aids in structural identification. For this compound, characteristic fragments would include:

Benzoyl cation (m/z 105): Formed by cleavage of the bond between the carbonyl group and the adjacent methylene group. This is often a prominent peak for phenones.

Pyrrolidinium fragment (m/z 84): Resulting from alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion. nih.gov

Tropylium ion (m/z 77): A common fragment corresponding to the phenyl group.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₈O]⁺ | McLafferty rearrangement product |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 84 | [C₅H₁₀N]⁺ | Iminium ion from α-cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. mdpi.com These methods are invaluable for the identification and structural confirmation of this compound. unodc.orgojp.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the polar functional groups. The most prominent feature is the sharp, intense absorption band of the carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹ for aryl ketones. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and propyl chain will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, typically give rise to strong and sharp signals in the Raman spectrum. The C=O stretch is also Raman active. Raman spectroscopy can be a powerful tool for analyzing the compound in solid form, often with minimal sample preparation. ojp.gov For detailed analysis, Density Functional Theory (DFT) calculations can be employed to predict vibrational wavenumbers and analyze the normal modes in terms of potential energy distribution (PED), allowing for a complete assignment of the vibrational spectra. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) | Stretching | 1690-1670 | 1690-1670 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Tertiary Amine (C-N) | Stretching | 1250-1020 | 1250-1020 |

Chromatographic Method Development for Compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or biological samples.

HPLC and UPLC are the most widely used analytical techniques for the analysis of synthetic cathinones due to their high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. mdpi.com Reversed-phase chromatography is the most common separation mode.

Typical analytical conditions involve a C18 stationary phase, which provides good retention and separation for moderately polar compounds like β-aminoketones. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier, typically acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. The buffer helps to maintain a consistent pH, which is crucial for the reproducible chromatography of basic compounds by preventing peak tailing. Detection is most commonly achieved using a diode-array detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com

Table 3: Typical HPLC/UPLC Parameters for Aminoketone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.5 - 1.5 mL/min (HPLC) |

| Detection | UV (e.g., at 250 nm) or Mass Spectrometry (MS) |

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the consumption of reactants and the formation of the product over time. rsc.org

For a typical synthesis, such as a Mannich reaction to produce the β-aminoketone, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) to achieve good separation. The inclusion of a small amount of a base like triethylamine (B128534) can help to prevent the streaking of the basic amine product on the acidic silica plate. Visualization is typically achieved under UV light, where the aromatic phenyl ring will be UV-active, and by staining with a suitable chemical agent (e.g., potassium permanganate (B83412) or ninhydrin) to visualize the amine-containing compounds. rochester.eduresearchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

The experimental process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Example Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection Temp. | e.g., 100 K or 293 K |

| Refinement Method | Full-matrix least-squares on F² |

Challenges and Solutions in Analytical Characterization of Aminoketone Structures

The analytical characterization of aminoketones, particularly those within the broader class of synthetic cathinones, presents several challenges. researchgate.net The continuous emergence of new structural isomers and analogs makes it difficult to develop targeted analytical methods and to obtain certified reference standards. unodc.orgurfu.ru

A significant challenge in LC-MS based analysis is the phenomenon of matrix effects . When analyzing samples from complex matrices, such as biological fluids, co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.govlongdom.org This can severely impact the accuracy and reproducibility of quantitative methods. chromatographyonline.com

Solutions to these challenges include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments. This is invaluable for identifying unknown compounds and distinguishing between isomers with the same nominal mass.

Mitigation of Matrix Effects: Several strategies can be employed to overcome matrix effects.

Improved Sample Preparation: More effective sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many of the interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between the analyte and matrix components can reduce co-elution. researchgate.net

Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but labeled with stable isotopes (e.g., ²H, ¹³C) is the gold standard for correcting for matrix effects. The labeled standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification. nih.gov

Development of Reference Libraries: The creation and sharing of comprehensive spectral libraries (MS/MS, IR, Raman) are crucial for the rapid and confident identification of new and existing aminoketone compounds. unodc.org

By employing these advanced methodologies and strategies, the analytical challenges associated with the characterization of this compound and related aminoketone structures can be effectively addressed.

Future Research Directions and Unexplored Avenues

Discovery of Novel and Sustainable Synthetic Routes

The classical synthesis of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one typically involves the Mannich reaction, a three-component condensation of acetophenone (B1666503), formaldehyde (B43269), and pyrrolidine (B122466). While effective, traditional methods often rely on harsh reaction conditions and stoichiometric amounts of reagents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Green Chemistry Approaches: The principles of green chemistry offer a fertile ground for innovation. researchgate.netresearchgate.net This includes the use of environmentally benign solvents, such as water or ionic liquids, to replace volatile organic compounds. thaiscience.info Catalyst development is another critical area. The exploration of reusable solid acid catalysts, organocatalysts like proline and its derivatives, and even biocatalytic methods could significantly improve the environmental footprint of the synthesis. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has also shown promise in accelerating Mannich reactions, often leading to higher yields in shorter reaction times and could be a key area of investigation. cdnsciencepub.com

Biocatalysis: The use of enzymes in the synthesis of propiophenone (B1677668) derivatives is an emerging field. researchgate.netnih.gov Future research could explore the use of specific enzymes to catalyze the Mannich reaction with high stereoselectivity, an aspect that is largely unexplored for this compound. This could lead to the enantioselective synthesis of chiral derivatives of this compound.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For this compound, advanced computational studies remain a largely unexplored frontier.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.orgresearchgate.net Such studies can elucidate the mechanism of its formation in the Mannich reaction, predict the regioselectivity of its reactions, and rationalize its conformational preferences. rsc.orgresearchgate.net Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its kinetic stability and reactivity with various electrophiles and nucleophiles. nih.gov

Predictive Models for Bioactivity: While this article does not delve into pharmacology, it is noteworthy that propiophenone derivatives have been investigated for various biological activities. nih.govnih.gov Future computational work could involve the development of Quantitative Structure-Activity Relationship (QSAR) models to predict the potential bioactivity of novel derivatives of this compound, thereby guiding the synthesis of new compounds with desired properties. nih.gov

Development of Chemo- and Regioselective Transformations

The structure of this compound features multiple reactive sites, including the carbonyl group, the α- and β-protons, and the aromatic ring. This complexity presents opportunities for developing highly selective chemical transformations.

Selective Carbonyl Group Modifications: Research could focus on the selective reduction of the ketone to a secondary alcohol, which could potentially be achieved with high stereoselectivity using chiral reducing agents. Alternatively, the carbonyl group can be a handle for the introduction of other functional groups through reactions like the Wittig reaction or Grignard additions.

Functionalization of the Propanone Backbone: The protons alpha to the carbonyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles. khanacademy.orgmasterorganicchemistry.com This allows for the introduction of alkyl, acyl, or other functional groups at the C-2 position. The development of conditions to control the regioselectivity of these reactions, particularly in the presence of the pyrrolidine ring, would be a valuable contribution.

Exploration of the Compound as a Precursor in Complex Chemical Synthesis

This compound is a versatile building block that can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and natural product analogues. wikipedia.orgmanavchem.comnih.gov

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound (a ketone and an amine) makes it an ideal starting material for the synthesis of various heterocyclic systems. For example, it could be used in condensation reactions with hydrazines to form pyrazolines or with hydroxylamine (B1172632) to form isoxazolines, both of which are important scaffolds in medicinal chemistry.

Pharmaceutical Applications: Propiophenone derivatives are intermediates in the synthesis of several pharmaceutical agents. nih.govgoogle.comgoogleapis.com Future research could explore the use of this compound as a key intermediate in the synthesis of novel drug candidates. Its structural features are present in some psychoactive compounds, and further modifications could lead to the discovery of new therapeutic agents. nih.gov

Methodological Innovations in Spectroscopic and Analytical Research

While standard spectroscopic techniques are used for the characterization of this compound, there is room for the application of more advanced and innovative analytical methods.

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, which can be particularly useful for more complex derivatives. acs.orgmdpi.com Variable-temperature NMR studies could provide insights into the conformational dynamics of the molecule, such as the inversion of the pyrrolidine ring. cdnsciencepub.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com Future studies could involve tandem mass spectrometry (MS/MS) to investigate the fragmentation pathways of the molecule, which can aid in the structural elucidation of its metabolites or reaction products. massbank.eu

Investigation of the Compound's Role in Fundamental Chemical Principles

This compound can serve as a model compound for studying several fundamental chemical principles.

Mannich Reaction Mechanism: Detailed kinetic and mechanistic studies of its formation can provide deeper insights into the intricacies of the Mannich reaction, a cornerstone of organic synthesis. proquest.comacs.orgyoutube.com This could involve isotopic labeling studies to trace the reaction pathway.

Keto-Enol Tautomerism: The presence of a carbonyl group with α-protons means that this compound exists in equilibrium with its enol tautomer. khanacademy.orgmasterorganicchemistry.comlibretexts.orgjackwestin.com Spectroscopic and computational studies could be designed to quantify the keto-enol equilibrium and to understand how substituents on the phenyl ring or modifications of the pyrrolidine moiety affect this equilibrium. This has implications for its reactivity, as the enol form is a key nucleophilic intermediate. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of pyrrolidine to a propanone backbone. Key steps include:

- Condensation Reactions : Reacting phenylacetone derivatives with pyrrolidine under reflux in aprotic solvents (e.g., dichloromethane) with catalytic acid.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the hydrochloride salt (CAS 212-633-1, C₁₃H₁₇NO·HCl) .

- Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:amine) to minimize side products like enamine tautomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows diagnostic signals: δ 2.75–3.20 (pyrrolidine CH₂), 3.50–3.80 (N–CH₂), and 7.20–7.50 (aryl protons). ¹³C NMR confirms the ketone carbonyl (~208 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ at m/z 202.1 (free base) or 239.8 (hydrochloride adduct) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H bending (if protonated) at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Cross-Validation : Compare X-ray crystallography data (e.g., bond lengths/angles) with DFT-optimized geometries. For example, SHELXL-refined structures (R factor < 0.05) provide precise atomic positions .

- DFT Calibration : Use hybrid functionals (B3LYP/6-311++G**) to calculate NMR chemical shifts. Discrepancies > 0.5 ppm may indicate solvent effects or protonation state mismatches .

- Dynamic Effects : Conduct variable-temperature NMR to assess conformational averaging (e.g., pyrrolidine ring puckering) .

Q. What methodological approaches are critical for analyzing the conformational dynamics of the pyrrolidine ring?

- Methodological Answer :

- Crystallographic Analysis : Use SHELX software to determine puckering parameters (Cremer-Pople coordinates: θ, φ). For example, θ ≈ 20° indicates a twisted envelope conformation .

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, 300 K) for 100 ns. Calculate pseudo-rotation barriers (ΔG‡) from free energy profiles .

- Quantum Mechanics : Perform relaxed potential energy scans (B3LYP/cc-pVDZ) to map ring inversion pathways .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.